molecular formula C22H17NO5 B14120015 Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate

Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate

Cat. No.: B14120015
M. Wt: 375.4 g/mol
InChI Key: ZDBSNTNULAGMAH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate typically involves the condensation of 10H-phenoxazine with dimethyl isophthalate under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenoxazine moiety can intercalate with DNA, potentially disrupting replication and transcription, which is of interest in anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(10H-phenothiazin-10-yl)isophthalate
  • Dimethyl 2-(10H-phenoxazin-10-yl)terephthalate
  • Dimethyl 2-(10H-phenoxazin-10-yl)benzoate

Uniqueness

Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate is unique due to its specific combination of the phenoxazine moiety and the isophthalate ester. This structure imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

dimethyl 2-phenoxazin-10-ylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C22H17NO5/c1-26-21(24)14-8-7-9-15(22(25)27-2)20(14)23-16-10-3-5-12-18(16)28-19-13-6-4-11-17(19)23/h3-13H,1-2H3

InChI Key

ZDBSNTNULAGMAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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